molecular formula C17H14F2IN3O2 B15018654 N-(2,4-Difluoro-phenyl)-3-[(4-iodo-benzoyl)-hydrazono]-butyramide

N-(2,4-Difluoro-phenyl)-3-[(4-iodo-benzoyl)-hydrazono]-butyramide

Cat. No.: B15018654
M. Wt: 457.21 g/mol
InChI Key: QSTQFKRXCPTQMD-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-N-(2,4-DIFLUOROPHENYL)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by the presence of difluorophenyl and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2,4-DIFLUOROPHENYL)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2,4-difluoroaniline with 4-iodobenzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2,4-DIFLUOROPHENYL)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of thiolated or aminated derivatives.

Scientific Research Applications

(3E)-N-(2,4-DIFLUOROPHENYL)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-N-(2,4-DIFLUOROPHENYL)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: Shares the difluorophenyl group but lacks the iodophenyl and butanamide moieties.

    4-Iodobenzaldehyde: Contains the iodophenyl group but lacks the difluorophenyl and butanamide moieties.

    N-Phenylbutanamide: Contains the butanamide moiety but lacks the difluorophenyl and iodophenyl groups.

Uniqueness

(3E)-N-(2,4-DIFLUOROPHENYL)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to the combination of difluorophenyl and iodophenyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H14F2IN3O2

Molecular Weight

457.21 g/mol

IUPAC Name

N-[(E)-[4-(2,4-difluoroanilino)-4-oxobutan-2-ylidene]amino]-4-iodobenzamide

InChI

InChI=1S/C17H14F2IN3O2/c1-10(22-23-17(25)11-2-5-13(20)6-3-11)8-16(24)21-15-7-4-12(18)9-14(15)19/h2-7,9H,8H2,1H3,(H,21,24)(H,23,25)/b22-10+

InChI Key

QSTQFKRXCPTQMD-LSHDLFTRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)I)/CC(=O)NC2=C(C=C(C=C2)F)F

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)I)CC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.